2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one
Übersicht
Beschreibung
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that specifically targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, GSK-3 has emerged as an attractive target for drug discovery, particularly in the field of cancer research.
Wirkmechanismus
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one inhibitor VIII works by specifically inhibiting the activity of this compound, which is a key regulator of various signaling pathways involved in cell proliferation, differentiation, and survival. This compound is known to phosphorylate and regulate the activity of various downstream targets, including β-catenin, c-Myc, and cyclin D1. By inhibiting this compound activity, this compound inhibitor VIII can modulate these signaling pathways and induce various cellular responses, including apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound inhibitor VIII has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, this compound inhibitor VIII has been shown to induce cell cycle arrest and sensitize cells to chemotherapy. In neurodegenerative disorders, this compound inhibitor VIII has been shown to reduce neuroinflammation and improve cognitive function. In diabetes research, this compound inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one inhibitor VIII in lab experiments is its specificity for this compound, which allows for precise modulation of this compound activity without affecting other signaling pathways. Additionally, this compound inhibitor VIII is a small molecule inhibitor that can be easily synthesized and modified for improved potency and selectivity. However, one limitation of this compound inhibitor VIII is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the development and application of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one inhibitor VIII. One potential direction is the optimization of its potency and selectivity through chemical modification and structure-activity relationship studies. Another direction is the development of this compound inhibitor VIII as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and diabetes. Additionally, this compound inhibitor VIII can be used as a tool compound to further elucidate the role of this compound in various cellular processes and signaling pathways.
Synthesemethoden
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one inhibitor VIII involves a multi-step process that begins with the reaction of 6-isopropylpyrimidine-2,4(1H,3H)-dione with 4-(1,3-benzodioxol-5-ylmethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reagent such as trifluoroacetic acid (TFA) to remove the protecting group and yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-isopropylpyrimidin-4(3H)-one inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer research, this compound inhibitor VIII has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative disorders, this compound inhibitor VIII has been shown to improve cognitive function and reduce neuroinflammation. In diabetes research, this compound inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13(2)15-10-18(24)21-19(20-15)23-7-5-22(6-8-23)11-14-3-4-16-17(9-14)26-12-25-16/h3-4,9-10,13H,5-8,11-12H2,1-2H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBTDSZZXSCDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320988 | |
Record name | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642916 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
886186-87-4 | |
Record name | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.